1-(4-Nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(phenylsulfonyl)piperazine
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Overview
Description
1-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)-4-(PHENYLSULFONYL)PIPERAZINE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)-4-(PHENYLSULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compoundsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced equipment and stringent safety protocols. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making the production process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)-4-(PHENYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen gas with a palladium catalyst for reduction. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)-4-(PHENYLSULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)-4-(PHENYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aniline, 2-nitro-4-trifluoromethyl-: Shares the trifluoromethyl and nitro groups but lacks the piperazine and sulfonyl groups.
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Similar structure but with a methyl group instead of a phenylsulfonyl group.
Uniqueness
1-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)-4-(PHENYLSULFONYL)PIPERAZINE is unique due to the combination of nitro, trifluoromethyl, piperazine, and phenylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H27F3N6O6S |
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Molecular Weight |
620.6 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-[4-nitro-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]phenyl]piperazine |
InChI |
InChI=1S/C27H27F3N6O6S/c28-27(29,30)20-6-8-23(26(18-20)36(39)40)32-10-12-33(13-11-32)25-19-21(7-9-24(25)35(37)38)31-14-16-34(17-15-31)43(41,42)22-4-2-1-3-5-22/h1-9,18-19H,10-17H2 |
InChI Key |
WLZBIGLNDBDBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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